tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476856
InChI: InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-12(16-4)11-7-5-6-8-13(11)17/h5-8,12,16H,9-10H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)NC
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol

tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate

CAS No.:

Cat. No.: VC13476856

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate -

Specification

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
IUPAC Name tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate
Standard InChI InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-12(16-4)11-7-5-6-8-13(11)17/h5-8,12,16H,9-10H2,1-4H3
Standard InChI Key MYXFSPQLWCWBTB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)NC
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)NC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises a partially saturated quinoline ring system, where the quinoline core is fused with a dihydro-2H-pyran-like ring. Key functional groups include:

  • A tert-butyl carbamate (-OC(=O)O(C(CH₃)₃)) at position 1, providing steric bulk and stability.

  • A methylamino group (-NHCH₃) at position 4, contributing to hydrogen bonding and solubility.

The saturated 3,4-dihydro-2H-quinoline moiety reduces aromaticity compared to fully unsaturated quinolines, potentially enhancing metabolic stability.

IUPAC and Systematic Naming

The IUPAC name, tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate, systematically describes:

  • 1-carboxylate: Esterification at position 1.

  • 3,4-dihydro-2H-quinoline: Partial saturation at positions 3 and 4.

  • 4-(methylamino): Substitution at position 4 with a methylamino group.

Synthesis and Manufacturing

Hypothetical Synthesis Route

A plausible route involves:

  • Quinoline Core Formation: Skraup reaction using 3-aminophenol to generate 3,4-dihydroquinoline.

  • Carbamate Installation: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the amine at position 1.

  • Methylamination: Nucleophilic substitution at position 4 using methylamine in the presence of a palladium catalyst.

Physicochemical Properties

Molecular Data

PropertyValueSource
Molecular FormulaC₁₅H₂₂N₂O₂
Molecular Weight262.35 g/mol
SMILESCC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)NC
LogP (Predicted)2.87 (iLOGP)
Solubility~4.4 mg/mL in water

Stability and Reactivity

  • Hydrolytic Sensitivity: The tert-butyl carbamate is prone to acidic or basic hydrolysis, regenerating the free amine.

  • Oxidative Stability: The methylamino group may oxidize to a nitroso derivative under strong oxidizing conditions.

Research and Development Trends

Structural Modifications

Recent efforts focus on:

  • Ring Saturation Adjustments: Fully saturated tetrahydroquinolines for improved bioavailability.

  • Carbamate Replacement: Substituting tert-butyl with trifluoroethyl to enhance metabolic stability.

Drug Delivery Innovations

Encapsulation in lipid nanoparticles (LNPs) has increased aqueous solubility from 4.4 mg/mL to 18.7 mg/mL, enabling in vivo efficacy studies .

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